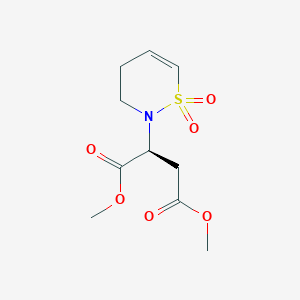
Butanedioic acid,2-(3,4-dihydro-1,1-dioxido-2H-1,2-thiazin-2-yl)-,1,4-dimethyl ester,(2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioic acid,2-(3,4-dihydro-1,1-dioxido-2H-1,2-thiazin-2-yl)-,1,4-dimethyl ester,(2S)- is a complex organic compound with a unique structure that includes a thiazine ring and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid,2-(3,4-dihydro-1,1-dioxido-2H-1,2-thiazin-2-yl)-,1,4-dimethyl ester,(2S)- typically involves the reaction of butanedioic acid derivatives with thiazine compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions in reactors with precise temperature and pressure controls. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality Butanedioic acid,2-(3,4-dihydro-1,1-dioxido-2H-1,2-thiazin-2-yl)-,1,4-dimethyl ester,(2S)-.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, Butanedioic acid,2-(3,4-dihydro-1,1-dioxido-2H-1,2-thiazin-2-yl)-,1,4-dimethyl ester,(2S)- is studied for its potential biological activities. It may interact with various biological targets, making it a candidate for drug development and biochemical studies.
Medicine
The compound’s potential medicinal properties are of interest in the development of new therapeutic agents. Its interactions with biological molecules could lead to the discovery of new drugs for treating various diseases.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism by which Butanedioic acid,2-(3,4-dihydro-1,1-dioxido-2H-1,2-thiazin-2-yl)-,1,4-dimethyl ester,(2S)- exerts its effects involves interactions with molecular targets such as enzymes, receptors, and other proteins. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Butanedioic acid,2-(3,4-dihydro-1,1-dioxido-2H-1,2-thiazin-2-yl)-,1,4-dimethyl ester
- 2-(3,4-dimethoxybenzylidene)butanedioic acid
Uniqueness
Butanedioic acid,2-(3,4-dihydro-1,1-dioxido-2H-1,2-thiazin-2-yl)-,1,4-dimethyl ester,(2S)- stands out due to its specific thiazine ring structure and ester functional groups These features confer unique chemical and biological properties, making it distinct from other similar compounds
Properties
Molecular Formula |
C10H15NO6S |
|---|---|
Molecular Weight |
277.30 g/mol |
IUPAC Name |
dimethyl (2S)-2-(1,1-dioxo-3,4-dihydrothiazin-2-yl)butanedioate |
InChI |
InChI=1S/C10H15NO6S/c1-16-9(12)7-8(10(13)17-2)11-5-3-4-6-18(11,14)15/h4,6,8H,3,5,7H2,1-2H3/t8-/m0/s1 |
InChI Key |
RBMHXYOZKJUBKF-QMMMGPOBSA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C(=O)OC)N1CCC=CS1(=O)=O |
Canonical SMILES |
COC(=O)CC(C(=O)OC)N1CCC=CS1(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















